Exciton(1+)

Übersicht

Beschreibung

Exciton(1+) is a quasi-particle formed by the Coulombic attraction between an electron and an electron hole. This bound state is electrically neutral and primarily exists in condensed matter, including insulators, semiconductors, and certain metals. Excitons play a crucial role in the optical properties of materials and are fundamental to the understanding of semiconductor behavior .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Exciton(1+) can be prepared using various methods, including optical excitation and acoustic modulation. Optical excitation involves promoting an electron from the valence band to the conduction band, creating an electron hole in the process. Acoustic modulation can selectively excite exciton states using acoustic fields .

Industrial Production Methods

In industrial settings, excitons are typically generated in semiconductor materials through photon absorption. This process is integral to the production of optoelectronic devices such as light-emitting diodes and photovoltaic cells .

Analyse Chemischer Reaktionen

Types of Reactions

Exciton(1+) undergoes several types of reactions, including energy transfer and recombination. These reactions are influenced by the interaction between excitons and phonons, as well as the presence of external fields .

Common Reagents and Conditions

Common reagents used in exciton reactions include photons and acoustic fields. The conditions for these reactions often involve low temperatures and controlled environments to minimize decoherence and enhance exciton stability .

Major Products

The major products of exciton reactions include emitted photons and energy transfer to other excitonic states. These products are essential for applications in optoelectronics and quantum information processing .

Wissenschaftliche Forschungsanwendungen

Exciton(1+) has a wide range of scientific research applications:

Optoelectronics: Excitons are fundamental to the operation of devices such as light-emitting diodes, lasers, and photovoltaic cells

Quantum Computing: Excitons can be used to create qubits for quantum computing, leveraging their unique properties for information processing

Biological Imaging: Excitons are used in advanced imaging techniques to study biological processes at the molecular level

Energy Transfer: Excitons facilitate long-distance energy transfer in materials, which is crucial for the development of efficient energy harvesting systems

Wirkmechanismus

The mechanism of action of Exciton(1+) involves the interaction between the electron and the electron hole, which are bound by Coulombic forces. This interaction allows excitons to transport energy without carrying a net electric charge. The dynamics of exciton-phonon interactions play a significant role in the relaxation and recombination processes of excitons .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Frenkel Excitons: These excitons have a small radius and are typically found in insulators and organic semiconductors.

Wannier-Mott Excitons: These excitons have a larger radius and are found in materials with a high dielectric constant.

Uniqueness

Exciton(1+) is unique due to its ability to exist in various materials and its significant role in energy transfer and optoelectronic applications. Its binding energy and stability are influenced by the material’s properties, making it versatile for different scientific and industrial applications .

Biologische Aktivität

Exciton(1+) is a compound that has garnered interest in the field of quantum biology and photonics due to its unique properties and potential applications in various biological systems. This article explores the biological activity of Exciton(1+), focusing on its interactions, mechanisms, and implications for future research.

Overview of Exciton(1+)

Excitons are bound states of an electron and an electron hole, which can be generated in semiconductors and insulators when light is absorbed. The term "Exciton(1+)" typically refers to a specific state or configuration of excitons that may exhibit enhanced biological activity due to their quantum mechanical properties.

Mechanisms of Biological Activity

The biological activity of Exciton(1+) can be attributed to several mechanisms:

- Energy Transfer : Excitons play a crucial role in energy transfer processes within biological systems, particularly in photosynthesis. Their ability to transfer energy efficiently can influence metabolic pathways and cellular functions .

- Quantum Coherence : The quantum coherence exhibited by excitons may facilitate processes such as electron transport in biological membranes, potentially enhancing the efficiency of energy conversion systems .

- Reactive Oxygen Species (ROS) Modulation : Studies suggest that excitons can influence the generation and quenching of reactive oxygen species, which are critical in cellular signaling and stress responses .

Case Studies

- Photosynthetic Systems : Research has shown that exciton dynamics in photosynthetic complexes are crucial for efficient light harvesting. The coupling of excitons with light can enhance the efficiency of energy transfer, leading to improved photosynthetic rates .

- Antimicrobial Activity : Preliminary studies indicate that excitonic states may have antimicrobial properties by disrupting bacterial cell membranes through enhanced energy transfer mechanisms . This suggests potential applications in developing new antimicrobial agents.

- Cancer Therapeutics : Investigations into the use of exciton-based compounds in cancer therapy are ongoing. The unique properties of excitons may allow for targeted delivery systems that enhance drug efficacy while minimizing side effects .

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Photosynthesis | Enhanced energy transfer efficiency through exciton dynamics | Potential for improving crop yields |

| Antimicrobial Effects | Disruption of bacterial membranes via excitonic interactions | Development of new antimicrobial agents |

| Cancer Therapy | Targeted delivery systems utilizing exciton properties | Reduced side effects in cancer treatments |

Eigenschaften

IUPAC Name |

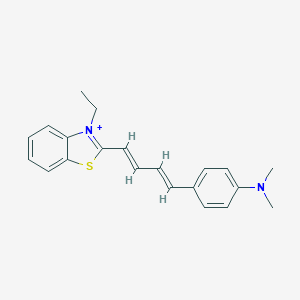

4-[(1E,3E)-4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N2S/c1-4-23-19-10-6-7-11-20(19)24-21(23)12-8-5-9-17-13-15-18(16-14-17)22(2)3/h5-16H,4H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPYYACQUPIKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=C(SC2=CC=CC=C21)/C=C/C=C/C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N2S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921479 | |

| Record name | 4-[4-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-N,N-dimethylcyclohexa-2,5-dien-1-iminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114720-33-1 | |

| Record name | Styryl 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114720331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-N,N-dimethylcyclohexa-2,5-dien-1-iminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styryl 7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.